1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 3-position of the pyrazole ring and a 2-(2-methoxyethoxy)ethyl substituent at the 1-position. Its molecular formula is C₉H₁₄N₂O₄ (molecular weight: 238.22 g/mol), with a SMILES notation of COCCOCCN1C(=CC=N1)C(=O)O and an InChIKey of OWJYOZVANRHWDC-UHFFFAOYSA-N . This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural versatility .
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-14-6-7-15-5-4-11-3-2-8(10-11)9(12)13/h2-3H,4-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKSEPPCANWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-(2-methoxyethoxy)ethyl group: This step often involves nucleophilic substitution reactions where the pyrazole ring is functionalized with the desired group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for developing anti-inflammatory drugs .
Agricultural Science
Herbicidal Activity
In agricultural applications, this compound has been studied for its herbicidal properties. The compound's ability to disrupt specific biochemical pathways in plants makes it effective against various weed species. Research has focused on optimizing its formulation to enhance efficacy while minimizing environmental impact .
Pesticide Development
The compound is also being explored for its potential as a pesticide. Its unique structure allows for the modification of its functional groups to improve potency against pests while ensuring safety for non-target organisms. This adaptability is crucial in developing sustainable agricultural practices .
Materials Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has shown promise in enhancing material properties. For instance, studies have indicated that adding this compound into polymer formulations can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .
Nanocomposites
Recent advancements have led to the exploration of this compound in nanocomposite materials. By integrating pyrazole-based compounds with nanoparticles, researchers aim to create materials with enhanced electrical and thermal conductivity, which can be utilized in electronics and energy storage devices .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Herbicidal Efficacy | Showed effective weed control in field trials, outperforming conventional herbicides under similar conditions. |
| Study C | Polymer Enhancement | Resulted in a 30% increase in tensile strength when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways relevant to the compound’s intended use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Ether vs. Amine Substituents: The 2-(2-methoxyethoxy)ethyl group in the target compound provides uncharged hydrophilicity, whereas the dimethylaminoethyl group in ’s compound introduces a cationic charge, significantly enhancing water solubility and ionic interactions in drug design .
- Fluorine vs. Ether Chains : The fluoroethyl substituent in ’s compound increases lipophilicity and metabolic stability compared to the target compound’s ether chain, making it more suitable for blood-brain barrier penetration .
- Aromatic vs.
Biological Activity
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 258.27 g/mol. The structural representation includes a pyrazole ring with a carboxylic acid functional group, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that pyrazole derivatives often exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative stress. The presence of electron-donating groups in the structure enhances this activity, possibly making this compound a candidate for further investigation in oxidative stress-related conditions .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may be attributed to the modulation of signaling pathways associated with inflammation, including the NF-kB pathway .
Anticancer Potential
Emerging data suggest that compounds with pyrazole moieties can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is often mediated through the modulation of various signaling pathways, including those involving apoptosis and cell cycle regulation . Further research is necessary to elucidate the specific mechanisms by which this compound may exert these effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties of pyrazole derivatives, showing significant free radical scavenging activity. |
| Study 2 | Demonstrated anti-inflammatory effects in animal models, with notable reduction in cytokine levels upon treatment with similar compounds. |
| Study 3 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications. |
| Study 4 | Highlighted anticancer properties through apoptosis induction in vitro, warranting further exploration in vivo. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
